2-(2-Bromoethyl)-1-fluoro-4-methylbenzene
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Overview
Description
2-(2-Bromoethyl)-1-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a substitution reaction. One common method is the anti-Markovnikov addition of hydrogen bromide to 1-fluoro-4-methylstyrene in the presence of specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Alcohols or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules. The fluoro and methyl groups influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used in organic synthesis.
(2-Bromoethyl)benzene: A simpler analog without the fluoro and methyl groups.
Uniqueness
2-(2-Bromoethyl)-1-fluoro-4-methylbenzene is unique due to the presence of both fluoro and methyl groups on the benzene ring, which significantly influence its chemical properties and reactivity compared to similar compounds. These substituents can enhance the compound’s stability and modify its interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10BrF |
---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
LCSPQWHZTFZJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCBr |
Origin of Product |
United States |
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